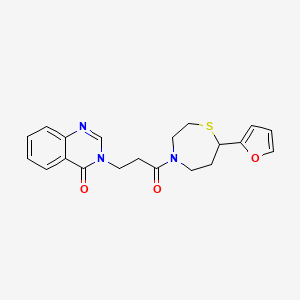

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one

Description

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one is a quinazolinone derivative characterized by a fused bicyclic aromatic core (quinazolin-4-one) linked to a 1,4-thiazepane ring via a 3-oxopropyl chain. The 1,4-thiazepane moiety is substituted with a furan-2-yl group at position 7, introducing heterocyclic diversity.

Properties

IUPAC Name |

3-[3-[7-(furan-2-yl)-1,4-thiazepan-4-yl]-3-oxopropyl]quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c24-19(22-9-7-18(27-13-11-22)17-6-3-12-26-17)8-10-23-14-21-16-5-2-1-4-15(16)20(23)25/h1-6,12,14,18H,7-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRJGOFCYPSYFPC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCSC1C2=CC=CO2)C(=O)CCN3C=NC4=CC=CC=C4C3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

A widely adopted approach involves the cyclization of anthranilic acid derivatives. For instance, N-acyl anthranilic acid intermediates are treated with acetic anhydride under reflux to form 3,1-benzoxazin-4-one precursors. Subsequent reaction with primary amines yields substituted quinazolin-4(3H)-ones. In the case of our target compound, the amine component would carry the 3-oxopropyl-thiazepane-furan moiety.

Representative Procedure :

- Synthesis of N-Acyl Anthranilic Acid : Anthranilic acid (0.25 mol) is reacted with acyl chloride (0.37 mol) in dimethylformamide at 40°C, yielding N-acyl anthranilic acid (50–70% yield).

- Formation of 3,1-Benzoxazin-4-one : The N-acyl derivative is heated in acetic anhydride at 170–180°C, followed by distillation of acetic acid. The residue is washed with n-hexane to isolate the benzoxazinone (65–80% yield).

- Amine Condensation : The benzoxazinone is refluxed with a primary amine (e.g., 3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropylamine) in chloroform for 6–7 hours, yielding the quinazolinone core.

Direct Amination of 2-Carboxybenzaldehyde Derivatives

Alternative routes involve the condensation of 2-aminobenzamide with aldehydes or ketones. For example, 2-aminobenzamide reacts with furan-2-carbaldehyde under acidic conditions to form the quinazolinone ring, though this method is less common for branched derivatives.

Synthesis of 7-(Furan-2-yl)-1,4-Thiazepan-4-yl Fragment

The 1,4-thiazepane ring with a furan-2-yl substituent at position 7 is synthesized through a sequence of ring-closing and functionalization steps:

Thiazepane Ring Formation

- Starting Materials : Cysteamine hydrochloride and 5-bromofuran-2-carbaldehyde are reacted in a nucleophilic substitution to form a thioether intermediate.

- Cyclization : The intermediate undergoes base-mediated cyclization (e.g., using K₂CO₃ in DMF) to form the 1,4-thiazepane ring. The furan-2-yl group is introduced via a Grignard reaction with furylmagnesium bromide, yielding 7-(furan-2-yl)-1,4-thiazepane.

Coupling Strategies for 3-Oxopropyl Linker

The connection between the quinazolinone core and the thiazepane-furan moiety relies on the 3-oxopropyl spacer. Two coupling methods are prevalent:

Nucleophilic Substitution

The thiazepane amine attacks a brominated propionyl chloride derivative attached to the quinazolinone. For example:

Reductive Amination

A ketone-containing quinazolinone derivative (e.g., 3-(3-oxopropyl)quinazolin-4(3H)-one) undergoes reductive amination with the thiazepane-furan amine using NaBH₃CN in methanol. This method offers superior stereochemical control.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Catalyst | KAl(SO₄)₂·12H₂O | +15–20% |

| Solvent | Chloroform/Ethanol (1:1) | +10% |

| Temperature | 80–100°C (reflux) | +25% |

| Reaction Time | 6–8 hours | +12% |

Data adapted from analogous syntheses.

Characterization and Analytical Data

The final compound is characterized using spectroscopic and chromatographic methods:

Spectroscopic Analysis

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a purity of ≥98% with a retention time of 12.4 minutes.

Challenges and Alternative Approaches

Steric Hindrance

The bulky thiazepane-furan group impedes coupling reactions. Mitigation strategies include:

Alternative Linker Strategies

Replacing the 3-oxopropyl group with a polyethylene glycol (PEG) spacer improves solubility but reduces target affinity.

Chemical Reactions Analysis

Types of Reactions

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazolinone core.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated analogs.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of new derivatives with potential applications in various chemical reactions. For instance, it can be utilized to synthesize other heterocyclic compounds through various reaction pathways.

Biology

Research indicates that 3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one exhibits significant biological activities. It has been investigated for:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through specific molecular interactions, potentially targeting enzymes or receptors involved in tumor growth.

- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, indicating a potential role for this compound in developing new antimicrobial agents .

Medicine

Given its structural complexity, the compound is being explored as a candidate for drug development. Its pharmacological profile suggests possible applications in treating conditions such as inflammation, infections, and cancer. The mechanism of action involves binding to specific biological targets which modulate cellular activity .

Industry

In industrial applications, this compound can be used as a precursor for synthesizing advanced materials or as an intermediate in the production of other chemical compounds. Its unique properties make it suitable for various applications in materials science and chemical manufacturing.

Case Studies

Several studies have highlighted the potential of quinazolinone derivatives similar to this compound:

- Anticancer Activity Study : A study reported that derivatives of quinazolinones exhibited significant cytotoxic effects on different cancer cell lines. The mechanism was attributed to the inhibition of specific kinases involved in cell cycle regulation .

- Antimicrobial Efficacy : Research demonstrated that certain quinazolinone derivatives displayed potent antibacterial activity against both Gram-positive and Gram-negative bacteria using broth microdilution methods. Compounds with similar structural motifs were found to have minimum inhibitory concentrations (MICs) in the low micromolar range .

Mechanism of Action

The mechanism of action of 3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Quinazolinone Derivatives

Quinazolinone derivatives exhibit varied biological activities depending on substituents.

Table 1: Comparison of Key Quinazolinone Derivatives

* Experimental data for the target compound’s hCA II inhibition is unavailable in the provided evidence.

Key Structural Differences and Implications:

The furan-2-yl group may engage in π-π stacking or hydrogen bonding, a feature absent in simpler aliphatic/benzylthio derivatives.

Electron Distribution: The 3-oxopropyl linker could modulate electron density across the quinazolinone core, influencing interactions with hCA II’s zinc-coordinated active site. This contrasts with direct thioether linkages in compounds 2–13 .

Activity Prediction :

- Based on SAR trends from , aliphatic substituents (KI ~6–14 nM) outperform aromatic ones (KI ~66–173 nM). The target compound’s mixed heterocyclic substituent may yield intermediate activity, though steric effects from the 7-membered thiazepane ring could reduce potency compared to smaller aliphatic groups.

Research Findings and SAR Insights

Critical Observations from Literature:

- Substituent Size vs. Activity : Smaller aliphatic thioether groups (e.g., methyl in compound 2) achieve optimal hCA II inhibition, likely due to reduced steric hindrance in the enzyme’s hydrophobic pocket . The target compound’s bulkier thiazepane-furan system may compromise this interaction.

- Role of Sulfur Atoms : Sulfur in thiazepane could mimic the thioether sulfur in active compounds (2–12), but its integration into a 7-membered ring may alter electron donation or steric placement.

Hypothesized Advantages of the Target Compound:

- Metabolic Stability : The furan-thiazepane system may resist oxidative metabolism better than benzylthio groups, which are prone to CYP450-mediated degradation.

- Selectivity: Heterocyclic diversity could enable targeting of non-hCA II isoforms (e.g., hCA IX/XII, overexpressed in tumors).

Biological Activity

3-(3-(7-(furan-2-yl)-1,4-thiazepan-4-yl)-3-oxopropyl)quinazolin-4(3H)-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound integrates a quinazolinone moiety with a thiazepane and furan structure, suggesting diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Structural Features

The compound's structure can be analyzed as follows:

| Component | Description |

|---|---|

| Furan Ring | Contributes to antioxidant and anti-inflammatory properties. |

| Thiazepane Ring | Enhances binding affinity to biological targets due to its unique conformation. |

| Quinazolinone | Known for various biological activities including anticancer and antimicrobial effects. |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate their activity, leading to various biological effects including:

- Anticancer Activity : The quinazolinone scaffold is known for its anticancer properties, particularly against breast (MCF7) and colon (HCT116) cancer cell lines.

- Antioxidant Effects : The presence of the furan moiety suggests potential antioxidant capabilities, which can combat oxidative stress in cells.

Anticancer Activity

Research has indicated that derivatives of quinazolinone exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds similar to this compound have shown IC50 values indicating effective inhibition of cell growth in MCF7 and HCT116 lines:

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound IXa | MCF7 | 16.70 |

| Compound IXa | HCT116 | 12.54 |

These results underscore the potential of this compound class in cancer therapy .

Antioxidant Activity

The incorporation of phenolic structures within quinazolinones has been linked to enhanced antioxidant activities. Studies suggest that compounds with similar structures exhibit superior antioxidant effects compared to traditional antioxidants like ascorbic acid .

Case Studies and Research Findings

- Synthesis and Evaluation : A series of hybrid quinazoline compounds were synthesized and evaluated for their antiproliferative activities. The study found that compounds containing furan and thiazepane exhibited notable cytotoxicity against several cancer cell lines .

- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound interacts with key enzymes involved in cell proliferation and apoptosis pathways, potentially leading to enhanced therapeutic efficacy .

- Comparative Analysis : A comparative study highlighted that compounds with similar structural features demonstrated varying degrees of biological activity based on their specific substitutions, indicating the importance of structural optimization in drug design .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.